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molecular formula C7H10O B1585258 3-Oxatricyclo[3.2.1.02,4]octane CAS No. 278-74-0

3-Oxatricyclo[3.2.1.02,4]octane

Cat. No. B1585258
M. Wt: 110.15 g/mol
InChI Key: OHNNZOOGWXZCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06794528B2

Procedure details

Into a four-neck flask (200 ml) were fed 20.3 g (185 mmol) of 2,3-epoxynorbornane, 50 ml of water, 25 ml of acetone, and 50 μl of sulfuric acid, and the reaction mixture was refluxed at 40° C. for 6 hours. After complete reaction, an object compound was extracted with each 40 ml of diethylether five times, and the resultant extract was washed with saturated salt solution (braine), and was dried with sodium sulfate to obtain 2,3-dihydroxynorbornane.
Quantity
20.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:7]2[CH:2]1[CH:3]1[CH2:8][CH:6]2[CH2:5][CH2:4]1.O.S(=O)(=O)(O)[OH:11]>CC(C)=O>[OH:11][CH:2]1[CH:7]([OH:1])[CH:6]2[CH2:8][CH:3]1[CH2:4][CH2:5]2

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
O1C2C3CCC(C21)C3
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
50 μL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a four-neck flask (200 ml) were fed
CUSTOM
Type
CUSTOM
Details
After complete reaction
EXTRACTION
Type
EXTRACTION
Details
an object compound was extracted with each 40 ml of diethylether five times
EXTRACTION
Type
EXTRACTION
Details
the resultant extract
WASH
Type
WASH
Details
was washed with saturated salt solution (braine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
OC1C2CCC(C1O)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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